1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol
Overview
Description
1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol is a useful research compound. Its molecular formula is C10H19NO5S and its molecular weight is 265.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been evaluated against human sars-cov-2 .
Mode of Action
It’s worth noting that related compounds have shown significant activity when applied post-infection, thus exhibiting a therapeutic profile .
Biochemical Pathways
Related compounds have been found to interact with the main proteins related to the sars-cov-2 virus .
Result of Action
Related compounds have shown significant reduction at the initial infection stages of sars-cov-2, thus showing prophylactic potential .
Biological Activity
1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol (CAS No. 685514-01-6) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article provides an in-depth examination of its biological activity, supported by relevant data tables and research findings.
- Molecular Formula : C₁₆H₂₆N₂OSi
- Molecular Weight : 290.48 g/mol
- Storage : Recommended under inert atmosphere at 2-8°C.
Research indicates that compounds within the pyrrolo[2,3-b]pyridine class exhibit a range of biological activities including kinase inhibition, which is crucial for regulating various cellular processes. The specific compound this compound is hypothesized to interact with protein kinases, potentially influencing pathways involved in cell proliferation and apoptosis.
In Vitro Studies
In vitro studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant anti-proliferative effects against various cancer cell lines. For instance, compounds similar in structure to this compound have shown IC₅₀ values in the nanomolar range against specific kinases such as haspin, which plays a role in mitotic regulation.
Table 1: Comparative Biological Activity of Pyrrolo Compounds
Compound Name | IC₅₀ (nM) | Target Kinase | Cell Line Tested |
---|---|---|---|
1-(Triisopropylsilyl)-1H-pyrrolo | TBD | Haspin | U-2 OS |
Compound A | 76 | Haspin | Various |
Compound B | TBD | Other Kinase | A549 (Lung Cancer) |
Anti-inflammatory Properties
Preliminary data suggest that related compounds may exhibit anti-inflammatory properties by modulating inflammatory mediators. For example, studies have shown that certain pyrrole derivatives inhibit carrageenan-induced paw edema in animal models, indicating potential for therapeutic use in inflammatory conditions.
Case Studies
-
Case Study on Cancer Cell Lines :
A study evaluating the effects of pyrrolo compounds on cancer cell lines reported that treatment with a related compound led to a significant reduction in cell viability. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation. -
Anti-inflammatory Activity :
In another study examining the anti-inflammatory effects of pyrrole derivatives, researchers found that certain compounds significantly reduced edema and pro-inflammatory cytokine levels in rat models. This suggests potential applications for managing conditions like arthritis or other inflammatory diseases.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-sulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5S/c1-10(2,3)16-9(12)11-6-4-8(5-7-11)17(13,14)15/h8H,4-7H2,1-3H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEFFVSKOLBIBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678027 | |
Record name | 1-(tert-Butoxycarbonyl)piperidine-4-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
685514-01-6 | |
Record name | 1-(tert-Butoxycarbonyl)piperidine-4-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.